molecular formula C13H16IN5O2 B8482388 1-(1,4-DIOXA-SPIRO[4.5]DEC-8-YL)-3-IODO-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YLAMINE

1-(1,4-DIOXA-SPIRO[4.5]DEC-8-YL)-3-IODO-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YLAMINE

Cat. No.: B8482388
M. Wt: 401.20 g/mol
InChI Key: GNSWZAOTVNDBQM-UHFFFAOYSA-N
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Description

1-(1,4-Dioxaspiro[45]dec-8-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-DIOXA-SPIRO[45]DEC-8-YL)-3-IODO-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YLAMINE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include cyclohexanone, ethylene glycol, and various halogenating agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Dioxaspiro[4.5]dec-8-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

1-(1,4-Dioxaspiro[4.5]dec-8-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,4-DIOXA-SPIRO[4.5]DEC-8-YL)-3-IODO-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YLAMINE involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites, while the iodine and pyrazolo[3,4-d]pyrimidin-4-amine moieties can participate in various chemical interactions. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,4-Dioxaspiro[4.5]dec-8-yl)piperazine hydrochloride
  • 1,4-Dioxaspiro[4.5]dec-8-ylmethanol
  • 1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxylic acid

Uniqueness

1-(1,4-Dioxaspiro[4.5]dec-8-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its combination of a spirocyclic ring with an iodine-substituted pyrazolo[3,4-d]pyrimidin-4-amine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C13H16IN5O2

Molecular Weight

401.20 g/mol

IUPAC Name

1-(1,4-dioxaspiro[4.5]decan-8-yl)-3-iodopyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C13H16IN5O2/c14-10-9-11(15)16-7-17-12(9)19(18-10)8-1-3-13(4-2-8)20-5-6-21-13/h7-8H,1-6H2,(H2,15,16,17)

InChI Key

GNSWZAOTVNDBQM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N3C4=NC=NC(=C4C(=N3)I)N)OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine (Intermediate LA) (11 g, 0.042 mol) was suspended in tetrahydrofuran (500 mL) at room temperature under a nitrogen atmosphere. A solution of 1,4-dioxaspiro[4.5]decan-8-ol (Intermediate M) (19.98 g, 0.126 mol) in tetrahydrofuran (50 mL) and subsequently triphenylphosphine (22.1 g, 0.084 mol ) was added to the suspension. The suspension was cooled to 0° C. and then diethyl azodicarboxylate (14.67 g, 0.084 mol) was added slowly. After stirring the reaction mixture at 0° C. for 15 min, it was allowed to warm to room temperature for 1 hour. The reaction mixture was concentrated under reduced pressure. The residue was dissolved in ethyl acetate (300-400 mL) and allowed to stand overnight. A precipitate formed which was collected by filtration, washed with ethyl acetate, and dried on the lyophilizer to give 1-(1,4-dioxaspiro[4.5]dec-8-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine as a pale yellow solid (54%, 9.12 g, 0.023 mol): 1H NMR (DMSO-d6, 400 MHz) 8.19 (s, 1H), 4.70 (m, 1H), 3.90 (m, 4H), 2.13 (m, 2H), 1.74 (m, 6H). TLC (dichloromethane/methanol=9:1) Rf 0.61.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
19.98 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
diethyl azodicarboxylate
Quantity
14.67 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

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